molecular formula C8H8BrFN2O2 B13431113 Methyl 3-bromo-5,6-diamino-2-fluorobenzoate

Methyl 3-bromo-5,6-diamino-2-fluorobenzoate

Cat. No.: B13431113
M. Wt: 263.06 g/mol
InChI Key: CXTFLJKYEJTXAO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is an organic compound with the molecular formula C8H8BrFN2O2. This compound is a derivative of benzoic acid and contains bromine, fluorine, and amino functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5,6-diamino-2-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a fluorobenzoate derivative, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5,6-diamino-2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or nitro groups to less oxidized states.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5,6-diamino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the amino groups, contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-fluorobenzoate
  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 5-bromo-2-fluorobenzoate

Uniqueness

Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is unique due to the presence of both amino groups at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack these functional groups or have them in different positions.

Properties

Molecular Formula

C8H8BrFN2O2

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 2,3-diamino-5-bromo-6-fluorobenzoate

InChI

InChI=1S/C8H8BrFN2O2/c1-14-8(13)5-6(10)3(9)2-4(11)7(5)12/h2H,11-12H2,1H3

InChI Key

CXTFLJKYEJTXAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1F)Br)N)N

Origin of Product

United States

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